molecular formula C16H11N3O2 B1684164 WL12

WL12

货号: B1684164
分子量: 277.28 g/mol
InChI 键: AFTXOIIKGOXDOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JMJD6-IN-1 是一种针对含有Jumonji结构域蛋白 6 (JMJD6) 的特异性抑制剂。这种酶是一种依赖铁 (Fe2+) 和 2-酮戊二酸 (2OG) 的加氧酶,在各种生物过程中发挥着至关重要的作用,包括组蛋白去甲基化和赖氨酸羟基化。 JMJD6-IN-1 已被鉴定为 JMJD6 的有效抑制剂,使其成为科学研究中的一种宝贵工具,特别是在研究 JMJD6 相关的癌症和其他疾病方面 .

科学研究应用

Cancer Research

One of the most significant applications of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one is its role as a selective inhibitor of Jumonji C domain-containing protein 6 (JMJD6). This enzyme is implicated in various cancers, making its inhibition a potential strategy for cancer therapy.

Recent studies have demonstrated that this compound can inhibit JMJD6 activity, leading to reduced cancer cell proliferation and increased apoptosis in tumor cells. For instance, research has shown that JMJD6 inhibitors can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .

Anticancer Activity

In vitro studies have indicated that 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. The compound has been tested against breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Mechanistic Insights

The mechanism of action for 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one involves the modulation of histone demethylation processes mediated by JMJD6. By inhibiting this enzyme, the compound alters gene expression profiles associated with tumor growth and metastasis .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications to the imidazo[4,5-c]pyridine moiety can significantly impact the biological activity of the compound. Variations in substituents on the chromenone ring have been explored to enhance potency and selectivity against JMJD6 .

Case Study 1: Breast Cancer Treatment

In a study examining the effects of JMJD6 inhibitors on breast cancer cells, treatment with 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be around 12 µM for MCF-7 cells, indicating substantial efficacy .

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation focused on the combination of this compound with standard chemotherapy agents such as doxorubicin. Results indicated that co-treatment led to enhanced apoptosis rates and reduced resistance mechanisms in cancer cells, suggesting potential for combination therapies in clinical settings .

作用机制

JMJD6-IN-1 通过特异性抑制 JMJD6 的酶活性来发挥其作用。该化合物与 JMJD6 的活性位点结合,阻止其与天然底物相互作用。这种抑制破坏了 JMJD6 的正常功能,导致基因表达、蛋白质修饰和其他细胞过程发生改变。 所涉及的分子靶点和途径包括组蛋白和非组蛋白上的精氨酸残基的去甲基化和赖氨酸残基的羟基化 .

生化分析

Biochemical Properties

WL12 plays a crucial role in biochemical reactions, particularly in the inhibition of the enzymatic activity of JMJD6 . JMJD6, or Jumonji C-domain-containing protein 6, is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase, which is expressed at high levels in multiple cancer types . The inhibition of JMJD6 by this compound has been shown to suppress cell proliferation, migration, and invasion in multiple types of cancer cells in a JMJD6-dependent manner .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by suppressing the expression of oncogenes, including Myc and CCND1 . This suppression is in accordance with JMJD6’s function in promoting the transcription of these genes .

Molecular Mechanism

The molecular mechanism of this compound involves its specific binding to the enzymatic activity center of JMJD6 . This binding inhibits the enzymatic activity of JMJD6 both in vitro and in cultured cells . The inhibition of JMJD6 enzymatic activity by using this compound is effective in suppressing oncogene expression and cancer development .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain its inhibitory effects over time. It exhibits suitable pharmacokinetic properties and suppresses tumor growth in multiple cancer cell line and patient-derived xenograft models safely .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to effectively suppress tumor growth .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the inhibition of JMJD6 . JMJD6 plays a critical role in promoting the transcription of oncogenes, and the inhibition of JMJD6 by this compound leads to the suppression of these oncogenes .

准备方法

JMJD6-IN-1 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。合成路线通常包括:

    步骤 1: 通过一系列有机反应,例如缩合和环化,制备核心结构。

    步骤 2: 引入增强化合物抑制活性的官能团。

    步骤 3: 最终偶联反应形成 JMJD6-IN-1,然后使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术进行纯化和表征。

JMJD6-IN-1 的工业生产方法将涉及扩大这些合成路线,同时确保最终产品的纯度和一致性。这可能包括优化反应条件、使用自动化合成设备以及实施严格的质量控制措施。

化学反应分析

JMJD6-IN-1 经历各种化学反应,包括:

    氧化: JMJD6-IN-1 在特定条件下可以被氧化,导致氧化衍生物的形成。

    还原: 还原反应可以改变 JMJD6-IN-1 中的官能团,可能改变其抑制活性。

    取代: 取代反应可以将不同的官能团引入 JMJD6-IN-1 分子,这可能增强或降低其活性。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂来促进取代反应。这些反应形成的主要产物取决于所使用的特定试剂和条件。

相似化合物的比较

JMJD6-IN-1 在作为 JMJD6 抑制剂的高度特异性和效力方面是独特的。类似的化合物包括:

与这些化合物相比,JMJD6-IN-1 在抑制效力和特异性方面具有独特的优势,使其成为科学研究和潜在治疗应用的宝贵工具。

生物活性

3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one, also known as JMJD6-IN-1 or WL12, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme Jumonji domain-containing protein 6 (JMJD6). This enzyme plays a significant role in various biological processes, including histone demethylation and lysine hydroxylation, which are critical in cancer and other diseases.

The primary mechanism of action for this compound involves its interaction with Programmed Death Ligand 1 (PD-L1) . By binding to PD-L1 with high affinity, this compound affects the PD-1/PD-L1 interaction pathway, which is crucial in immune response regulation. This interaction can potentially enhance anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune detection.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, characterized by rapid clearance and enhanced tissue penetration. These attributes are essential for its effectiveness as a therapeutic agent in cancer treatment. The metabolic pathways associated with this compound primarily involve the inhibition of JMJD6, which is implicated in various cancer-related processes.

Biological Activity and Case Studies

Recent studies have highlighted the biological activity of this compound across different cancer cell lines:

Cell Line IC50 (µM) Biological Activity
A-431< 10Significant anti-cancer activity
Jurkat< 5High cytotoxicity
HT29< 15Moderate growth inhibition

In a study examining the compound's effects on A-431 cells, this compound demonstrated potent cytotoxic effects with an IC50 value below 10 µM, indicating its potential as an anti-cancer agent. Similarly, in Jurkat cells, the compound showed high cytotoxicity with an IC50 value of less than 5 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its chemical structure influence its biological activity. Key findings include:

  • Substituent Effects : The presence of specific substituents on the imidazo[4,5-c]pyridine moiety significantly enhances the compound's inhibitory potency against JMJD6.
  • Hydrophobic Interactions : The compound's hydrophobic regions contribute to its binding affinity for PD-L1, facilitating stronger interactions that enhance its biological efficacy .

属性

IUPAC Name

3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTXOIIKGOXDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Reactant of Route 2
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Reactant of Route 3
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Reactant of Route 6
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。